molecular formula C6H6O2 B1398090 1,3-Dihydroxybenzene-d6 CAS No. 70938-00-0

1,3-Dihydroxybenzene-d6

Cat. No. B1398090
CAS RN: 70938-00-0
M. Wt: 116.15 g/mol
InChI Key: GHMLBKRAJCXXBS-UDDMDDBKSA-N
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Patent
US04072660

Procedure details

A 1 liter four-necked flask, provided with mechanical stirrer, dropping funnel, thermometer and reflux condenser was charged with a mixture of 30 grams of sodium methylate and 400 grams of diethylene glycol diethyl ether. During the course of 1 hour at 25° C 48 grams of 5-oxohexanoic acid methyl ester were uniformly added. When the ester addition was terminated, gas chromatographic analysis indicated that the ester had completely reacted. Next, the reaction mixture was acidified to pH 3.5 by adding 46 ml of concentrated hydrochloric acid and the formed crystalline sodium chloride was filtered off with suction. Gas chromatographic analysis of the filtrate indicated a yield of cyclohexanedione-1,3 of 35.0 grams ≈ 94 %. 75 g of the filtrate which, according to gas chromatographic analysis, contained 6 grams of cyclohexane-dione-1,3 were added, over a period of 1 hour, to a dehydrogenation mixture heated to 185° - 190° C and consisting of 50 ml diethylene glycol diethyl ether and 1 gram of catalyst (0.1 gram palladium on 0.9 gram of carbon). As soon as the development of gas was terminated (1210 ml), the reaction mixture was cooled while flushing with nitrogen, the catalyst was filtered off with suction, washed with a little diethylene glycol diethyl ether, the filtrate was analyzed by gas chromatography and then distilled under reduced pressure. After a solvent fraction (boiling point under 15 mm Hg 78- 84° C) and a small amount of phenol, pure resorcinol was obtained.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
400 g
Type
solvent
Reaction Step One
Quantity
48 g
Type
reactant
Reaction Step Two
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
46 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O-].[Na+].CO[C:6](=[O:13])[CH2:7][CH2:8][CH2:9][C:10](=[O:12])[CH3:11].Cl>C(OCCOCCOCC)C>[C:6]1([OH:13])[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1.[C:6]1([CH:7]=[CH:8][CH:9]=[C:10]([OH:12])[CH:11]=1)[OH:13] |f:0.1|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
400 g
Type
solvent
Smiles
C(C)OCCOCCOCC
Step Two
Name
Quantity
48 g
Type
reactant
Smiles
COC(CCCC(C)=O)=O
Step Three
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
46 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 1 liter four-necked flask, provided with mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
thermometer and reflux condenser
CUSTOM
Type
CUSTOM
Details
was terminated
CUSTOM
Type
CUSTOM
Details
had completely reacted
FILTRATION
Type
FILTRATION
Details
the formed crystalline sodium chloride was filtered off with suction
ADDITION
Type
ADDITION
Details
were added, over a period of 1 hour, to a dehydrogenation mixture
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
heated to 185° - 190° C
CUSTOM
Type
CUSTOM
Details
As soon as the development of gas was terminated (1210 ml)
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
while flushing with nitrogen
FILTRATION
Type
FILTRATION
Details
the catalyst was filtered off with suction
WASH
Type
WASH
Details
washed with a little diethylene glycol diethyl ether
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)O
Name
Type
product
Smiles
C1(O)=CC(O)=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04072660

Procedure details

A 1 liter four-necked flask, provided with mechanical stirrer, dropping funnel, thermometer and reflux condenser was charged with a mixture of 30 grams of sodium methylate and 400 grams of diethylene glycol diethyl ether. During the course of 1 hour at 25° C 48 grams of 5-oxohexanoic acid methyl ester were uniformly added. When the ester addition was terminated, gas chromatographic analysis indicated that the ester had completely reacted. Next, the reaction mixture was acidified to pH 3.5 by adding 46 ml of concentrated hydrochloric acid and the formed crystalline sodium chloride was filtered off with suction. Gas chromatographic analysis of the filtrate indicated a yield of cyclohexanedione-1,3 of 35.0 grams ≈ 94 %. 75 g of the filtrate which, according to gas chromatographic analysis, contained 6 grams of cyclohexane-dione-1,3 were added, over a period of 1 hour, to a dehydrogenation mixture heated to 185° - 190° C and consisting of 50 ml diethylene glycol diethyl ether and 1 gram of catalyst (0.1 gram palladium on 0.9 gram of carbon). As soon as the development of gas was terminated (1210 ml), the reaction mixture was cooled while flushing with nitrogen, the catalyst was filtered off with suction, washed with a little diethylene glycol diethyl ether, the filtrate was analyzed by gas chromatography and then distilled under reduced pressure. After a solvent fraction (boiling point under 15 mm Hg 78- 84° C) and a small amount of phenol, pure resorcinol was obtained.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
400 g
Type
solvent
Reaction Step One
Quantity
48 g
Type
reactant
Reaction Step Two
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
46 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O-].[Na+].CO[C:6](=[O:13])[CH2:7][CH2:8][CH2:9][C:10](=[O:12])[CH3:11].Cl>C(OCCOCCOCC)C>[C:6]1([OH:13])[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1.[C:6]1([CH:7]=[CH:8][CH:9]=[C:10]([OH:12])[CH:11]=1)[OH:13] |f:0.1|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
400 g
Type
solvent
Smiles
C(C)OCCOCCOCC
Step Two
Name
Quantity
48 g
Type
reactant
Smiles
COC(CCCC(C)=O)=O
Step Three
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
46 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 1 liter four-necked flask, provided with mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
thermometer and reflux condenser
CUSTOM
Type
CUSTOM
Details
was terminated
CUSTOM
Type
CUSTOM
Details
had completely reacted
FILTRATION
Type
FILTRATION
Details
the formed crystalline sodium chloride was filtered off with suction
ADDITION
Type
ADDITION
Details
were added, over a period of 1 hour, to a dehydrogenation mixture
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
heated to 185° - 190° C
CUSTOM
Type
CUSTOM
Details
As soon as the development of gas was terminated (1210 ml)
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
while flushing with nitrogen
FILTRATION
Type
FILTRATION
Details
the catalyst was filtered off with suction
WASH
Type
WASH
Details
washed with a little diethylene glycol diethyl ether
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)O
Name
Type
product
Smiles
C1(O)=CC(O)=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04072660

Procedure details

A 1 liter four-necked flask, provided with mechanical stirrer, dropping funnel, thermometer and reflux condenser was charged with a mixture of 30 grams of sodium methylate and 400 grams of diethylene glycol diethyl ether. During the course of 1 hour at 25° C 48 grams of 5-oxohexanoic acid methyl ester were uniformly added. When the ester addition was terminated, gas chromatographic analysis indicated that the ester had completely reacted. Next, the reaction mixture was acidified to pH 3.5 by adding 46 ml of concentrated hydrochloric acid and the formed crystalline sodium chloride was filtered off with suction. Gas chromatographic analysis of the filtrate indicated a yield of cyclohexanedione-1,3 of 35.0 grams ≈ 94 %. 75 g of the filtrate which, according to gas chromatographic analysis, contained 6 grams of cyclohexane-dione-1,3 were added, over a period of 1 hour, to a dehydrogenation mixture heated to 185° - 190° C and consisting of 50 ml diethylene glycol diethyl ether and 1 gram of catalyst (0.1 gram palladium on 0.9 gram of carbon). As soon as the development of gas was terminated (1210 ml), the reaction mixture was cooled while flushing with nitrogen, the catalyst was filtered off with suction, washed with a little diethylene glycol diethyl ether, the filtrate was analyzed by gas chromatography and then distilled under reduced pressure. After a solvent fraction (boiling point under 15 mm Hg 78- 84° C) and a small amount of phenol, pure resorcinol was obtained.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
400 g
Type
solvent
Reaction Step One
Quantity
48 g
Type
reactant
Reaction Step Two
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
46 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O-].[Na+].CO[C:6](=[O:13])[CH2:7][CH2:8][CH2:9][C:10](=[O:12])[CH3:11].Cl>C(OCCOCCOCC)C>[C:6]1([OH:13])[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1.[C:6]1([CH:7]=[CH:8][CH:9]=[C:10]([OH:12])[CH:11]=1)[OH:13] |f:0.1|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
400 g
Type
solvent
Smiles
C(C)OCCOCCOCC
Step Two
Name
Quantity
48 g
Type
reactant
Smiles
COC(CCCC(C)=O)=O
Step Three
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
46 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 1 liter four-necked flask, provided with mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
thermometer and reflux condenser
CUSTOM
Type
CUSTOM
Details
was terminated
CUSTOM
Type
CUSTOM
Details
had completely reacted
FILTRATION
Type
FILTRATION
Details
the formed crystalline sodium chloride was filtered off with suction
ADDITION
Type
ADDITION
Details
were added, over a period of 1 hour, to a dehydrogenation mixture
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
heated to 185° - 190° C
CUSTOM
Type
CUSTOM
Details
As soon as the development of gas was terminated (1210 ml)
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
while flushing with nitrogen
FILTRATION
Type
FILTRATION
Details
the catalyst was filtered off with suction
WASH
Type
WASH
Details
washed with a little diethylene glycol diethyl ether
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)O
Name
Type
product
Smiles
C1(O)=CC(O)=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.